

potential off-target effects of (6R)-ML753286

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Compound of Interest

Compound Name: (6R)-ML753286

Cat. No.: B15571285

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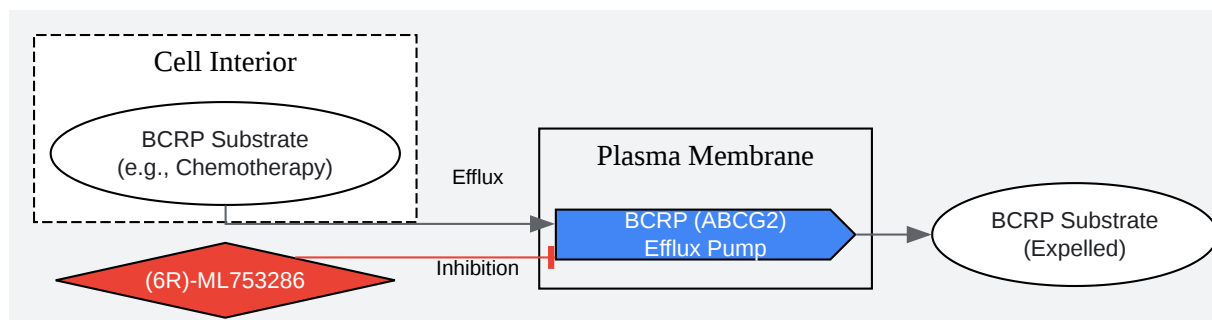
Welcome to the technical support center for **(6R)-ML753286**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects and other experimental challenges when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of (6R)-ML753286?

(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2 (ATP Binding Cassette Transporter, Subfamily G, Member 2)[1][2]. BCRP is an ATP-dependent efflux transporter found in the plasma membrane of various cells. Its primary function is to protect cells from xenobiotics and toxins by actively pumping them out of the cell[3][4]. In cancer cells, overexpression of BCRP can lead to multidrug resistance by expelling chemotherapeutic agents, thereby reducing their efficacy[4].

(6R)-ML753286 acts by directly inhibiting this pumping function, which increases the intracellular concentration of BCRP substrates. This makes it a valuable tool for studying BCRP function and for potentially reversing multidrug resistance in experimental models[1][2].



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Caption: On-target mechanism of **(6R)-ML753286** inhibiting the BCRP efflux pump.

Q2: What is the known selectivity profile of (6R)-ML753286? Are there known off-targets?

(6R)-ML753286 was developed as a selective BCRP inhibitor and has been profiled against several other key proteins involved in drug disposition.^{[1][2]} Published data indicates that it is highly selective for BCRP and does not potently inhibit other major transporters or metabolic enzymes at relevant concentrations^{[1][2]}.

Table 1: Selectivity Profile of **(6R)-ML753286**

Protein Target Category	Specific Protein / Family	Observed Activity of (6R)-ML753286	Citation
Primary Target	BCRP (ABCG2)	Potent Inhibitor	^{[1][2]}
ABC Transporters	P-glycoprotein (P-gp)	Not an inhibitor	^{[1][2]}
Solute Carrier Transporters	Organic Anion-Transporting Polypeptide (OATP)	Not an inhibitor	^{[1][2]}

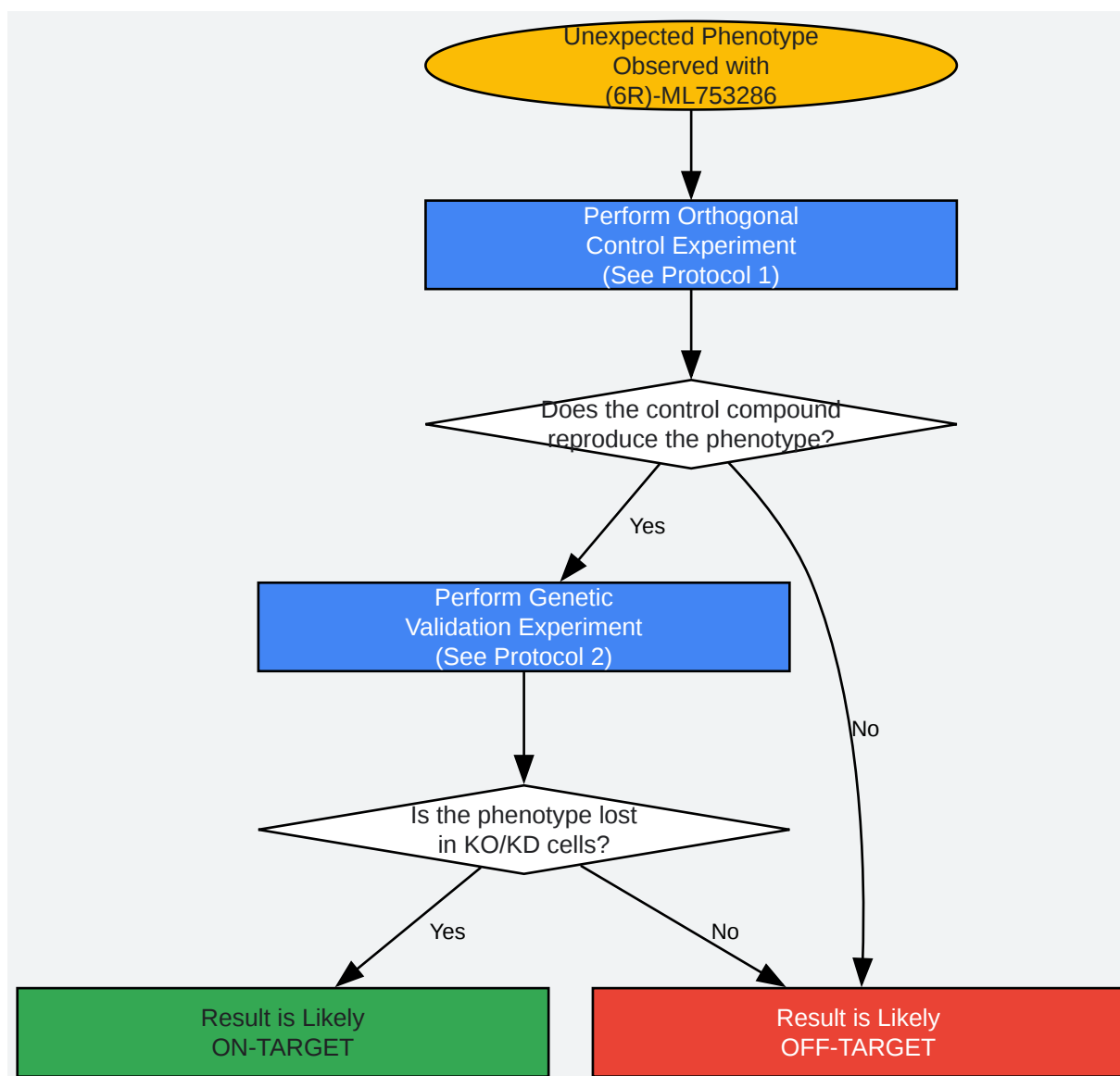
| Metabolic Enzymes | Major Cytochrome P450s (CYPs) | Not an inhibitor ^{[1][2]} |

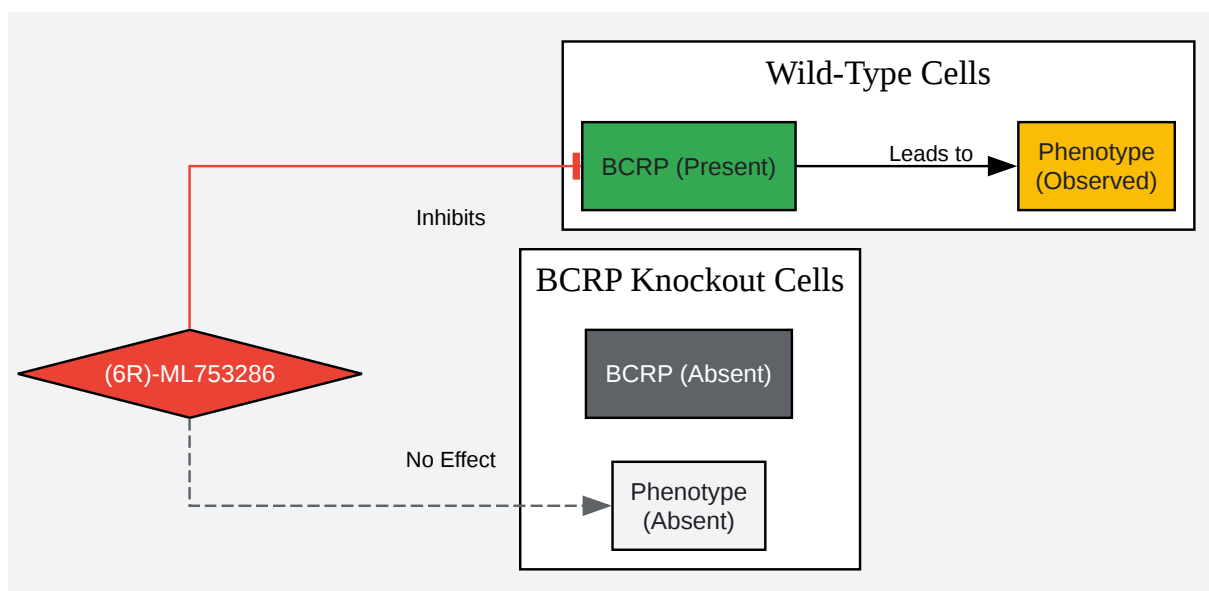
Note: This table summarizes publicly available data. The absence of inhibition for other protein classes (e.g., kinases, GPCRs) has not been explicitly reported in the cited literature.

Troubleshooting Guide

Q3: My experiment produced an unexpected phenotype. How can I determine if it is an on-target or off-target effect?

Observing an unexpected result is a common challenge in pharmacology. It could be a previously uncharacterized consequence of BCRP inhibition (on-target) or the result of the compound interacting with an unknown protein (off-target). A systematic approach is necessary to distinguish between these possibilities.





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- 2. Item - Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - Taylor & Francis Group - Figshare [tandf.figshare.com]
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